molecular formula C23H22ClFN4O2S B2695289 N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189736-30-8

N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2695289
CAS No.: 1189736-30-8
M. Wt: 472.96
InChI Key: MGVDYTODHMMLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • A 4-chloro-2-fluorophenyl group linked via an amide bond.
  • A propanamide backbone with a thioether bridge connecting to an imidazo[1,2-c]quinazolinone core.

This compound is hypothesized to exhibit biological activity due to its structural resemblance to kinase inhibitors or protease modulators, though specific targets remain unconfirmed in the provided evidence. Its synthesis likely involves multi-step reactions, including cyclization of the imidazoquinazolinone ring, thioether formation, and amide coupling .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-12(2)10-19-22(31)29-20(26-19)15-6-4-5-7-17(15)28-23(29)32-13(3)21(30)27-18-9-8-14(24)11-16(18)25/h4-9,11-13,19H,10H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDYTODHMMLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound, with the CAS number 1189736-30-8, features a complex structure that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H22_{22}ClFN4_4O2_2S, with a molecular weight of 473.0 g/mol. The structural components include a chloro-fluorophenyl group and a thioamide linkage to an imidazoquinazoline derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23_{23}H22_{22}ClFN4_4O2_2S
Molecular Weight473.0 g/mol
CAS Number1189736-30-8

Biological Activity Overview

Research into the biological activity of this compound indicates potential anticancer properties. The compound's mechanism may involve interaction with tubulin, similar to other anticancer agents that disrupt microtubule dynamics.

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar imidazoquinazoline structures have shown IC50_{50} values in the nanomolar range against colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), and non-small-cell lung cancer (H460) cells .
    Cell LineIC50_{50} (µM)
    COLO2050.32
    A4980.89
    H4601.0
  • Mechanism of Action : The proposed mechanism involves binding to the colchicine site on tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells. This is supported by molecular docking studies that predict favorable interactions between the compound and key residues in the tubulin binding site .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the imidazoquinazoline core can enhance biological activity while reducing toxicity. For instance, variations in substituents on the phenyl ring can significantly impact the compound's affinity for target proteins and overall efficacy .

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological profiles:

  • Study 1 : A series of imidazoquinazolines were synthesized and tested against multiple cancer cell lines. The most potent derivatives showed IC50_{50} values below 1 µM across several assays.
  • Study 2 : In vivo assays using chick chorioallantoic membrane models demonstrated significant inhibition of tumor growth with minimal toxicity observed in embryonic tissues, indicating a favorable therapeutic index for selected compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s imidazo[1,2-c]quinazolinone core distinguishes it from other heterocyclic systems in the evidence. For example:

  • Compounds 4 and 5 () feature thiazole cores with fluorophenyl and chlorophenyl substituents.
  • 930944-60-8 () contains a pyridinyl-triazole-acetamide scaffold with a trifluoromethyl group, which enhances metabolic stability but lacks the thioether linkage present in the target compound .

Substituent Effects

  • This contrasts with 4-fluorophenyl groups in Compounds 4 and 5, which may reduce steric hindrance .
  • Alkyl and Ether Substituents: The 2-isobutyl group on the imidazoquinazolinone core increases lipophilicity, likely improving membrane permeability.

Physicochemical Properties

Property Target Compound Compound 4/5 () 930944-60-8 ()
Core Structure Imidazo[1,2-c]quinazolinone Thiazole Pyridinyl-triazole
Key Substituents Isobutyl, Cl/F-phenyl Fluoro/chlorophenyl Trifluoromethyl, chloro
Solubility Moderate (DMF-soluble*) High (DMF-crystallized) Likely low (trifluoromethyl)
Planarity Partially planar Mostly planar Variable

*Inferred from structural analogs in .

Research Findings and Gaps

  • Crystallographic Data : Compounds 4 and 5 () were successfully crystallized in triclinic systems, suggesting the target compound may also form stable crystals for X-ray analysis, aiding in structure-activity relationship (SAR) studies .
  • Synthetic Feasibility : The evidence lacks details on the target compound’s synthesis, but analogous routes (e.g., thiazole formation in ) could guide optimization .
  • Biological Data: No activity data is provided for the target compound. Prioritizing assays against kinase or protease targets (common for similar scaffolds) is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.